molecular formula C13H11N B3050675 5,6-Dihydrophenanthridine CAS No. 27799-79-7

5,6-Dihydrophenanthridine

Cat. No.: B3050675
CAS No.: 27799-79-7
M. Wt: 181.23 g/mol
InChI Key: YQQRKUQVFWYEPV-UHFFFAOYSA-N
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Description

5,6-Dihydrophenanthridine is an aza heterocyclic compound that forms part of the phenanthridine family. It is characterized by a polycyclic structure that includes a nitrogen atom within its ring system. This compound is found in various natural products and pharmaceuticals, exhibiting a range of biological activities such as antibiotic, anti-inflammatory, and anticancer properties .

Scientific Research Applications

5,6-Dihydrophenanthridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: Investigated for its antibiotic, anti-inflammatory, and anticancer properties.

Mechanism of Action

While the exact mechanism of action of 5,6-Dihydrophenanthridine is not mentioned in the retrieved papers, it’s known that this compound derivatives can interact tightly with SARS-CoV-2 nucleocapsid protein and inhibit the replication of SARS-CoV-2 in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydrophenanthridine can be synthesized through several methods:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

5,6-Dihydrophenanthridine undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form phenanthridin-6(5H)-one under specific conditions. The oxidation typically involves the use of oxidizing agents such as air or other oxidants .

  • Reduction: : Reduction reactions can convert this compound to its corresponding reduced forms, although specific conditions and reagents for these reactions are less commonly documented.

  • Substitution: : Substitution reactions involving this compound can occur at various positions on the aromatic ring, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Air, hydrogen peroxide, or other oxidants.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products Formed

    Phenanthridin-6(5H)-one: Formed through oxidation reactions.

    Substituted Phenanthridines: Formed through substitution reactions.

Comparison with Similar Compounds

5,6-Dihydrophenanthridine can be compared with other similar compounds in the phenanthridine family:

    Phenanthridine: Lacks the dihydro component and has different biological activities.

    Phenanthridinone: Contains a carbonyl group at the 6-position, leading to different chemical reactivity and biological properties.

    Dihydroquinoline: Another aza heterocyclic compound with a different ring structure and biological activities.

Uniqueness

This compound is unique due to its specific polycyclic structure, which includes a nitrogen atom within the ring system. This structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,6-dihydrophenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQRKUQVFWYEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277362
Record name 5,6-Dihydrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-79-7
Record name 5,6-Dihydrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 5,6-dihydro-phenanthridine (1k) was prepared using the following procedure: Into a 500 mL round bottom flask equipped with a magnetic stir bar and a reflux condensor was placed 6(5H)-Phenanthridinone (1000 mg, 5123 μmol), THF (250 mL) (fine suspension). The flask is sparged with nitrogen, 2M BH3-dimethylsulfide complex in THF (10 mL) is added. This is allowed to stir at reflux for 24 hours. TLC shows reaction still incomplete (1/1, ethyl acetate/heptane). Solvents removed under reduced pressure. Water (50 mL) and ethyl acetate (100 mL) added. The aqueous layer is separated with ethyl acetate (3×100 mL). The organic layers are combined, dried (sodium sulfate), solids removed by filtration, and the solvents removed under reduced pressure. This is purified by silica column chromatography using heptane to 50% ethylacetate in heptane. The best fractions are pooled and the solvents are removed under reduced pressure to afford an off-white solid (270 mg, Yield: 29%). LC-MS shows mass 182 (M+H)+.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
29%

Synthesis routes and methods II

Procedure details

The intermediate dihydrophenanthridine was prepared from 8-fluoro-6-methylphenanthridine, (Example 32, Method A, Step b, 2.00 g, 9.45 mmol), by treatment with sodium borohydride (1.79 g, 47.4 mmol) and trifluoroacetic acid (2.9 mL, 37.9 mmol) in tetrahydrofuran (38 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (2.9 mL, 21 mmol) and 3-methoxybenzenesulfonyl chloride (0.78 g, 3.8 mmol, 1.1 equivalents) in dichloromethane (5 mL) according to the procedure and in the same manner as described in Example 32, Method A, Step d. The crude product was purified by re-crystallization from a mixture of ethyl acetate-hexane to yield 8-fluoro-5-[(3-methoxyphenyl)sulfonyl]-6-methyl-5,6-dihydrophenanthridine as a homogeneous solid (1.02 g, 78% from the dihydrophenanthridine), m.p. 130-131° C.;
Name
8-fluoro-6-methylphenanthridine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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2.9 mL
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The intermediate dihydrophenanthridine was prepared from 6-ethyl-8-fluorophenanthridine (1.10 g, 4.88 mmol) by treatment with sodium borohydride (1.11 g, 29.3 mmol) and trifluoroacetic acid (1.50 mL, 19.5 mmol) in tetrahydrofuran (18 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (4.1 mL, 29.3 mmol) and 4-methoxybenzenesulfonyl chloride (1.11 g, 5.37 mmol) in dichloromethane (5 mL) according to the procedure and in the same manner as described in Example 32, Method A, Step d. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:9 to 3:7 gradient), to yield 6-ethyl-8-fluoro-5-[(4-methoxyphenyl)sulfonyl]-5,6-dihydrophenanthridine as a homogeneous, white, crystalline, solid (1.67 g, 87%), m.p. 153-156° C.;
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The intermediate dihydrophenanthridine was prepared from 6-ethyl-8-fluorophenanthridine, (Example 40, Step b, 0.40 g, 1.8 mmol), by treatment with sodium borohydride (0.40 g, 10.6 mmol) and trifluoroacetic acid (0.55 mL, 7.1 mmol) in tetrahydrofuran (7 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (0.9 mL, 6.4 mmol) and 3-chloro-4-methoxybenzenesulfonyl chloride (0.51 g, 2.1 mmol, 2.1 equivalents) in dichloromethane (5 mL), according to the procedure and in the same manner as described in Example 32, Method A, Step d, to afford 6-ethyl-8-fluoro-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-5,6-dihydrophenanthridine as a crude product, which was utilized without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

The intermediate dihydrophenanthridine was prepared from 7-methoxy-6-methylphenanthridine, (Example 36, Step b, 0.61 g, 2.7 mmol), by treatement with sodium borohydride (0.62 g, 16 mmol) and trifluoroacetic acid (0.84 mL, 10.8 mmol) in tetrahydrofuran (12 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (0.77 mL, 5.5 mmol) and 4-methoxybenzenesulfonyl chloride (0.57 g, 2.8 mmol, 2 equivalents) in dichloromethane (3 mL) according to the procedure and in the same manner as described in Example 32, Method A, Step d. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:9 to 1:4 gradient), to yield 7-methoxy-5-[(4-methoxyphenyl)sulfonyl]-6-methyl-5,6-dihydrophenanthridine as a white solid (0.17 g, 33% from the dihydrophenanthridine);
Name
7-methoxy-6-methylphenanthridine
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrophenanthridine
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Reactant of Route 5
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Reactant of Route 6
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